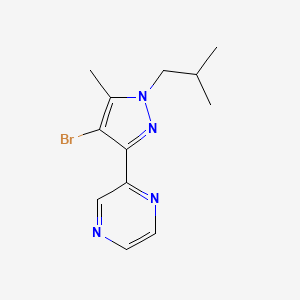

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine

説明

特性

IUPAC Name |

2-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4/c1-8(2)7-17-9(3)11(13)12(16-17)10-6-14-4-5-15-10/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQGEUGNWYSFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C2=NC=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . In this transition metal-catalyzed reaction, oxidative addition occurs with electrophilic organic groups, resulting in the formation of a new Pd–C bond. Transmetalation occurs with nucleophilic organic groups, where boron is transferred to palladium. The specific details of how 2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine binds to its targets remain an active area of research.

生化学分析

Biochemical Properties

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and the ATP-32P exchange reaction. Additionally, it affects energy-dependent and independent calcium uptake. These interactions suggest that this compound may have potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mutagenicity of certain bacterial strains. These cellular effects highlight the compound’s potential in modulating cellular activities and its possible use in therapeutic interventions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit oxidative phosphorylation and the ATP-32P exchange reaction suggests that it may interfere with energy production processes within cells. These molecular interactions provide insights into the compound’s potential mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that the compound can reduce acetylcholinesterase levels in treated groups compared to control groups. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in inhibiting oxidative phosphorylation suggests that it may impact energy metabolism within cells. Understanding these metabolic pathways is vital for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. Studying these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and optimizing its use in research and therapy.

生物活性

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features, including the presence of a bromine atom and isobutyl group, contribute to its potential interactions with various biological targets, making it a subject of interest for research into antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom enhances binding affinity, while the isobutyl and methyl groups contribute to the compound's overall stability. The mechanism may involve inhibition of specific enzymes or modulation of receptor activity, influencing various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies have indicated that it may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. For instance, it has been reported to act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives, including this compound:

- In Vitro Studies : A study evaluated the antimicrobial activities of various pyrazole derivatives, reporting that compound 7b (closely related to the target compound) exhibited excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antibiofilm potential .

- Synergistic Effects : The compound has also been tested in combination with other antibiotics, showing a synergistic effect that reduces the MICs of traditional antibiotics like Ciprofloxacin and Ketoconazole, suggesting its potential use in combination therapies .

科学的研究の応用

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly due to its biological activity against various pathogens and cancer cells.

Antimicrobial Activity :

Research has indicated that 2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine shows promising antimicrobial properties. In vitro studies have demonstrated its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

Anticancer Activity :

The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

| Cancer Cell Line | IC50 Value |

|---|---|

| MDA-MB-231 | 15 μM |

| A549 | 20 μM |

These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial and anticancer agents.

Agricultural Chemistry

In agricultural applications, derivatives of pyrazole compounds are often utilized as agrochemicals, including herbicides and fungicides. The brominated structure of this compound may enhance its effectiveness against specific pests or diseases in crops.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives:

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated various pyrazole derivatives for antimicrobial activity, revealing that compounds with bromine substituents exhibited enhanced effects against gram-positive bacteria. -

Anticancer Research :

Research focusing on the cytotoxic effects of pyrazole derivatives on breast cancer cells indicated that compounds similar to this one significantly inhibited cell proliferation and induced apoptosis.

類似化合物との比較

Structural Comparison with Analogous Pyrazole-Pyrazine Derivatives

The compound is structurally compared to related pyrazole-pyrazine hybrids (Table 1):

Key Observations :

- The isobutyl group in the target compound improves lipophilicity over phenyl or methyl substituents, affecting pharmacokinetic properties .

- Pyrazine-linked derivatives exhibit π-π stacking capabilities, whereas azo or thiazole-linked analogs may prioritize different electronic interactions .

Physicochemical and Spectroscopic Characterization

Molecular Formula : C₁₂H₁₄BrN₅

Molecular Weight : 308.18 g/mol (calculated).

Key Data :

- GC-MS : Expected molecular ion peak at m/z 308 (M⁺), with fragmentation patterns similar to brominated pyrazines (e.g., loss of Br· or isobutyl groups) .

- Elemental Analysis : Predicted C 46.77%, H 4.58%, N 22.73%; deviations may indicate impurities or hydration .

Computational and Crystallographic Analyses

- SHELX Refinement : Used for crystallographic determination of related pyrazole-pyrazine complexes, confirming bond lengths (C-Br: ~1.90 Å) and dihedral angles .

- Multiwfn Analysis : Electron localization function (ELF) plots reveal charge density distribution, highlighting electrophilic regions at bromine and pyrazine nitrogen atoms .

- ORTEP-3 Visualization: Confirms non-coplanar geometry between pyrazole and pyrazine rings, optimizing steric interactions .

準備方法

General Synthetic Strategy

The synthesis of 2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine typically proceeds via:

- Formation of the substituted pyrazole ring with the desired substituents (bromo, isobutyl, methyl) at specific positions.

- Coupling of the pyrazole moiety with the pyrazine ring through cross-coupling reactions such as Suzuki coupling.

- Functional group transformations to introduce or modify substituents.

Preparation of the Substituted Pyrazole Intermediate

The pyrazole ring substituted at the 4-position with bromine, at the 1-position with an isobutyl group, and at the 5-position with a methyl group is a key intermediate.

Alkylation of Pyrazole Boronic Acid Pinacol Ester:

One approach involves alkylation of 4-pyrazoleboronic acid pinacol ester with an appropriate alkyl halide (e.g., isobutyl bromide) in the presence of potassium carbonate in DMF at 60 °C. This introduces the isobutyl group at the N1 position of the pyrazole ring. The reaction is monitored by TLC and purified by extraction and drying steps.Bromination:

The 4-bromo substituent can be introduced by selective bromination of the pyrazole ring or by using a pre-brominated pyrazole starting material. The position-specific bromination is typically achieved under controlled conditions to avoid polybromination.Methylation:

The methyl group at the 5-position can be introduced via methylation reactions or by starting from a methyl-substituted pyrazole precursor.

Coupling of Pyrazole with Pyrazine

The key step in forming this compound is the coupling of the substituted pyrazole with the pyrazine ring.

Suzuki-Miyaura Cross-Coupling Reaction:

This reaction is widely used for forming C-C bonds between aryl or heteroaryl boronic acids/esters and aryl halides. The substituted pyrazole bearing a boronic acid or pinacol ester group at the 3-position is coupled with a pyrazine derivative bearing a halogen (e.g., bromine) at the 2-position.Typical conditions include:

- Catalyst: PdCl2(PPh3)2 or Pd(dppf)Cl2

- Base: Cs2CO3 or K2CO3

- Solvent: Dry DMF, DME, or 1,4-dioxane/water mixture

- Temperature: 80-100 °C

- Reaction time: 2-6 hours under inert atmosphere (nitrogen or argon)

After completion, the mixture is worked up by extraction, washing, drying, and purification by flash chromatography.

Alternative Synthetic Routes

- Substitution and Cyclization Approach for Related Compounds:

A related method for preparing bromopyrazole-quinoxaline intermediates involves substitution reactions between 4-bromo-2-nitroaniline and bromo-substituted pyrazolyl ethanones, followed by reductive cyclization using metallic indium and hydrochloric acid. Although this method is reported for quinoxaline derivatives, similar strategies might be adapted for pyrazine analogues.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of pyrazole boronic ester | Halide (isobutyl bromide), K2CO3, DMF | 60 | Until completion (monitored by TLC) | Not specified | N1-alkylation of pyrazole |

| Suzuki Coupling | Aryl halide, boronic acid/ester, Pd catalyst, base (Cs2CO3), DMF/DME | 85-100 | 2-6 hours | 70-90 | Formation of pyrazole-pyrazine bond |

| Bromination | Controlled brominating agent | Variable | Variable | Not specified | Selective bromination at 4-position |

| Reductive Cyclization (related method) | Metallic indium, HCl, solvent (water or organic) | 100-110 | 3-4 hours | ~90 | For quinoxaline analogues |

Research Findings and Analytical Data

Yields:

Suzuki coupling reactions for similar pyrazole-pyrazine systems typically yield 70-90%, indicating high efficiency and selectivity.Purification:

Flash chromatography is the standard purification method, ensuring high purity of the final compound.Characterization: Compounds are characterized by NMR (1H, 13C), mass spectrometry (EI-MS, LC-MS), and sometimes X-ray crystallography for structural confirmation.

Q & A

Basic: What synthetic routes are reported for pyrazole-pyrazine hybrids, and how can the structure of 2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine be confirmed?

Methodological Answer:

- Synthesis : Pyrazole-pyrazine hybrids are typically synthesized via cyclization or coupling reactions. For example:

- Pyrazole Core : Start with substituted pyrazole precursors. In related compounds, 5-chloro-3-methyl-1-substituted pyrazole intermediates are generated via cyclization of hydrazides with reagents like POCl₃ .

- Pyrazine Attachment : Coupling reactions (e.g., Suzuki-Miyaura or nucleophilic aromatic substitution) may link the pyrazine moiety to the pyrazole ring. Ethanol and hydrazine hydrate are common solvents/reagents for such steps .

- Characterization :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and IR for functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight and bromine isotopic patterns.

- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry, as demonstrated in structurally similar 5-acyloxypyrazoles .

Basic: What biological activities are associated with brominated pyrazole derivatives, and how can these guide research on this compound?

Methodological Answer:

- Antimicrobial Activity : Brominated pyrazoles (e.g., 4-bromo-1-phenylpyrazoles) show antibacterial effects against Gram-positive bacteria (MIC values: 8–32 µg/mL) via membrane disruption or enzyme inhibition .

- Anticancer Potential : Diarylypyrazoles inhibit tubulin polymerization (IC₅₀: 0.1–10 µM) in cancer cell lines .

- Experimental Design :

Advanced: How can synthetic yields be optimized for this compound, and what purification strategies are effective?

Methodological Answer:

- Optimization Variables :

- Purification :

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (Rf ~0.3–0.5).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, as shown for analogous pyrazoles .

Advanced: How do substituents on the pyrazole ring (e.g., bromo, isobutyl) influence bioactivity, and how can SAR studies be designed?

Methodological Answer:

- SAR Design :

- Experimental Approach :

Advanced: What role does X-ray crystallography play in understanding the reactivity of this compound?

Methodological Answer:

- Crystal Structure Insights :

- Bond Lengths/Angles : Reveal conjugation between pyrazole and pyrazine rings, affecting electron distribution .

- Packing Interactions : Halogen bonding (C-Br···N) may stabilize the solid-state structure, influencing solubility .

- Application : Use crystallographic data to predict sites for electrophilic substitution or hydrogen bonding in biological targets .

Advanced: How can stability studies be conducted to assess degradation under physiological conditions?

Methodological Answer:

- Conditions to Test :

- Analytical Tools :

Advanced: How can computational modeling predict biological targets or metabolic pathways?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to proteins (e.g., tubulin or bacterial enzymes). Prioritize targets with docking scores < −7.0 kcal/mol .

- ADME Prediction : SwissADME estimates bioavailability (e.g., % intestinal absorption >70%) and cytochrome P450 metabolism .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。